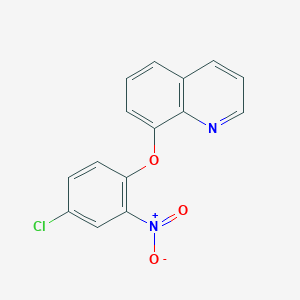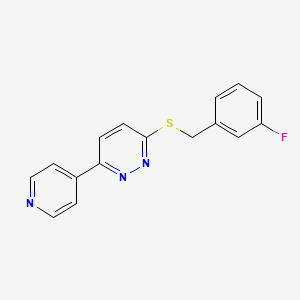
8-(4-chloro-2-nitrophenoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-chloro-2-nitrophenoxy)quinoline is an organic compound with the molecular formula C15H9ClN2O3 It is a derivative of benzene, featuring a chloro group, a nitro group, and a quinolyloxy group
Wirkmechanismus
Target of Action
Nitroaromatic compounds are often biologically active and can interact with various enzymes and proteins within the cell .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “4-Chloro-2-nitro-1-(8-quinolyloxy)benzene”. Nitroaromatic compounds can undergo reduction to form reactive species, which can cause cellular damage .
Biochemical Pathways
Nitroaromatic compounds can participate in various reactions, including electrophilic aromatic substitution .
Result of Action
Without specific studies, it’s hard to determine the exact cellular effects of “4-Chloro-2-nitro-1-(8-quinolyloxy)benzene”. Nitroaromatic compounds can form reactive species that cause cellular damage .
Vorbereitungsmethoden
The synthesis of 8-(4-chloro-2-nitrophenoxy)quinoline typically involves multiple steps:
Nitration of Chlorobenzene: The initial step involves the nitration of chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloronitrobenzene.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
8-(4-chloro-2-nitrophenoxy)quinoline undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
8-(4-chloro-2-nitrophenoxy)quinoline has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
8-(4-chloro-2-nitrophenoxy)quinoline can be compared with similar compounds such as:
4-Chloro-2-nitroaniline: Similar in structure but lacks the quinolyloxy group, making it less versatile in certain reactions.
4-Nitrochlorobenzene: Lacks the quinolyloxy group and has different reactivity and applications.
4-Nitrophenol: Formed by substitution of the chloro group with a hydroxyl group, used in different industrial applications.
Eigenschaften
IUPAC Name |
8-(4-chloro-2-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-6-7-13(12(9-11)18(19)20)21-14-5-1-3-10-4-2-8-17-15(10)14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOGKWUZKGEFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2708377.png)

![1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2708379.png)


![N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2708386.png)

![3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2708389.png)
![2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2708390.png)



![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2708399.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2708400.png)
